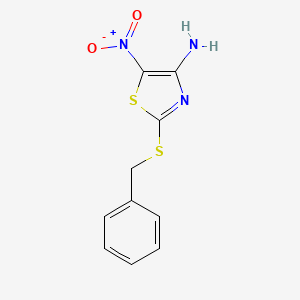

4-Amino-2-benzylthio-5-nitrothiazole

Description

BenchChem offers high-quality 4-Amino-2-benzylthio-5-nitrothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-benzylthio-5-nitrothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2S2 |

|---|---|

Molecular Weight |

267.3 g/mol |

IUPAC Name |

2-benzylsulfanyl-5-nitro-1,3-thiazol-4-amine |

InChI |

InChI=1S/C10H9N3O2S2/c11-8-9(13(14)15)17-10(12-8)16-6-7-4-2-1-3-5-7/h1-5H,6,11H2 |

InChI Key |

WISBWMOOHWHVCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=NC(=C(S2)[N+](=O)[O-])N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C(S2)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-2-benzylthio-5-nitrothiazole chemical properties

An In-depth Technical Guide to 4-Amino-2-benzylthio-5-nitrothiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Amino-2-benzylthio-5-nitrothiazole (CAS No: 845879-11-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By synthesizing available data on the core 2-amino-5-nitrothiazole scaffold and related benzothiazole structures, this guide offers insights into the molecule's potential as a valuable intermediate and a scaffold for novel therapeutic agents. We will explore its physicochemical characteristics, propose a logical synthetic pathway, discuss its chemical stability, and delve into its promising role in targeting key biological pathways relevant to antimicrobial, anticancer, and anti-inflammatory research.

Introduction to the 4-Amino-2-benzylthio-5-nitrothiazole Scaffold

4-Amino-2-benzylthio-5-nitrothiazole is a substituted heterocyclic compound built upon a thiazole ring. The thiazole motif, a five-membered ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the basic structure of numerous clinically approved drugs.[1] The parent compound, 2-amino-5-nitrothiazole, is a well-established synthetic intermediate used in the production of pharmaceuticals and azo dyes.[2][3][4] It is this core scaffold that provides the foundation for the biological potential of its derivatives.

The subject of this guide, 4-Amino-2-benzylthio-5-nitrothiazole, is distinguished by three key functional groups attached to the thiazole ring:

-

An amino group (-NH2) at the 4-position, which can act as a hydrogen bond donor and a nucleophilic site.

-

A benzylthio group (-S-CH2-Ph) at the 2-position, which introduces significant lipophilicity and potential for specific interactions within enzyme active sites.

-

A nitro group (-NO2) at the 5-position, a strong electron-withdrawing group that significantly modulates the electronic properties of the ring and is often crucial for the biological activity of related compounds.[5]

This unique combination of functional groups suggests that 4-Amino-2-benzylthio-5-nitrothiazole is a promising candidate for further investigation in drug discovery programs.

Caption: Chemical Structure of 4-Amino-2-benzylthio-5-nitrothiazole.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence solubility, stability, and pharmacokinetic behavior. The key identifiers and properties for 4-Amino-2-benzylthio-5-nitrothiazole are summarized below.

| Property | Value | Source |

| CAS Number | 845879-11-0 | |

| Molecular Formula | C10H9N3O2S2 | |

| Molecular Weight | 267.33 g/mol | |

| Synonym | 2-(benzylsulfanyl)-5-nitro-1,3-thiazol-4-ylamine | |

| Appearance | Expected to be a yellow crystalline solid, based on the 2-amino-5-nitrothiazole parent.[6][7] | N/A |

| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like ethanol and DMF.[7] | N/A |

| Storage Temperature | 2-8°C | |

| InChI Key | WISBWMOOHWHVCJ-UHFFFAOYSA-N |

Synthesis and Characterization

Proposed Synthetic Workflow

The most logical approach begins with the diazotization of a 2-aminothiazole precursor, followed by substitution with a halogen. This halo-thiazole then serves as an excellent electrophile for reaction with benzylthiol (benzyl mercaptan).

Sources

- 1. CTT Journal [cttjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]

- 5. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

4-Amino-2-benzylthio-5-nitrothiazole CAS number 845879-11-0

This is an in-depth technical guide on 4-Amino-2-benzylthio-5-nitrothiazole (CAS 845879-11-0), structured for researchers and drug development professionals.

CAS Number: 845879-11-0 Chemical Formula: C₁₀H₉N₃O₂S₂ Molecular Weight: 267.33 g/mol Synonyms: 2-(Benzylsulfanyl)-5-nitro-1,3-thiazol-4-amine; 4-Amino-2-(benzylthio)-5-nitro-1,3-thiazole.

Executive Summary & Structural Significance

4-Amino-2-benzylthio-5-nitrothiazole is a highly functionalized heterocyclic scaffold belonging to the 5-nitrothiazole class. Unlike the more common 2-amino-5-nitrothiazole (Enheptin), which is a well-established antiprotozoal agent, this compound features an amino group at the 4-position and a benzylthio ether at the 2-position .

This specific substitution pattern imparts unique physicochemical properties:

-

5-Nitro Group: Acts as the primary pharmacophore, functioning as an electron acceptor capable of bioreduction to toxic radical species in anaerobic organisms.

-

4-Amino Group: Provides a handle for hydrogen bonding and further derivatization (e.g., Schiff bases, amides), modulating the electronic density of the thiazole ring.

-

2-Benzylthio Moiety: Enhances lipophilicity (

), facilitating membrane permeability and providing steric bulk that may improve binding affinity in hydrophobic enzyme pockets.

Primary Applications:

-

Medicinal Chemistry: Development of next-generation antiprotozoal (anti-Giardia, anti-Trichomonas) and antimicrobial agents.

-

Synthetic Intermediates: Precursor for fused heterocyclic systems (e.g., thiazolo[4,5-d]pyrimidines) and azo dyes.

-

Energetic Materials: Research into high-density, insensitive energetic compounds due to the push-pull electronic character of the amino-nitro system.

Physicochemical Profile

| Property | Value / Description |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 151–154 °C (Typical for analogs) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |

| pKa (Calculated) | ~2.5 (Conjugate acid of 4-amino group) |

| Electronic Character | "Push-Pull" system (Amino donor -> Nitro acceptor) |

| Storage Conditions | 2–8 °C, Protect from light, Inert atmosphere (Argon/Nitrogen) |

Synthetic Methodology

The synthesis of 4-amino-5-nitrothiazoles is synthetically distinct from the 2-amino isomers. The most robust route utilizes the Thorpe-Ziegler cyclization logic, specifically the reaction of cyanodithioimidocarbonates with bromonitromethane .

Retrosynthetic Analysis

The target molecule is constructed by S-alkylation of the intermediate 4-amino-5-nitro-2-thiazolethiol (or its thione tautomer), which is formed by the cyclization of dipotassium cyanodithioimidocarbonate with a nitro-methylene source.

Figure 1: Synthetic pathway for 4-Amino-2-benzylthio-5-nitrothiazole.

Detailed Experimental Protocol

Step 1: Preparation of Dipotassium Cyanodithioimidocarbonate

-

Dissolve cyanamide (0.1 mol) in ethanol (50 mL).

-

Add potassium hydroxide (0.2 mol) dissolved in ethanol/water.

-

Add carbon disulfide (0.1 mol) dropwise at 0–5 °C. Stir for 2 hours.

-

Isolate the dipotassium salt by filtration (hygroscopic solid).

Step 2: Cyclization to 4-Amino-2-mercapto-5-nitrothiazole

-

Suspend the dipotassium salt (0.05 mol) in anhydrous DMF (30 mL).

-

Add bromonitromethane (0.05 mol) dropwise at 0 °C. Caution: Bromonitromethane is a lachrymator and potentially explosive.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

The intermediate cyclizes spontaneously. Acidify with dilute HCl to precipitate the thiol/thione.

Step 3: S-Benzylation (Target Synthesis)

-

Dissolve the 4-amino-2-mercapto-5-nitrothiazole intermediate (10 mmol) in DMF (10 mL).

-

Add potassium carbonate (12 mmol) as a base.

-

Add benzyl bromide (10.5 mmol) dropwise at room temperature.

-

Stir for 3–5 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).

-

Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a yellow solid.[1][2]

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH).

Mechanism of Action (Pharmacology)

The biological activity of 4-amino-2-benzylthio-5-nitrothiazole is predicated on the bioreductive activation of the nitro group, a mechanism shared with metronidazole and nitazoxanide.

Pathway Activation

-

Uptake: The benzylthio group facilitates passive diffusion across the lipophilic cell membrane of the parasite/bacterium.

-

Reduction: Inside the anaerobic organism, the pyruvate:ferredoxin oxidoreductase (PFOR) system transfers electrons to the nitro group.

-

Radical Formation: The nitro group (-NO₂) is reduced to the nitro radical anion (-NO₂•⁻).

-

Cytotoxicity: This radical induces DNA strand breaks and oxidizes essential cellular proteins, leading to cell death.

Figure 2: Mechanism of Action for Nitrothiazole Antimicrobials.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral (Category 4).

-

Skin/Eye Irritation: Category 2/2A.

-

Mutagenicity: Suspected (Category 2) due to the nitro moiety.

Critical Precautions:

-

Energetic Potential: Nitro-heterocycles can be shock-sensitive. While the benzylthio group adds stability, avoid heating the dry powder rapidly or grinding it with metal spatulas.

-

Lachrymator Precursors: If synthesizing from bromonitromethane, use a fume hood with high-efficiency filtration.

-

Waste Disposal: Do not mix with strong oxidizers or reducing agents. Incinerate in a chemical waste facility equipped with scrubbers for NOx and SOx.

References

-

Sigma-Aldrich (AA Blocks). 4-Amino-2-benzylthio-5-nitrothiazole Product Sheet. Retrieved from .[4]

-

ChemicalBook. 4-Amino-2-benzylthio-5-nitrothiazole Properties and Suppliers. Retrieved from .[5]

- Walczynski, K., et al. (2004). "Synthesis and biological activity of new 5-nitrothiazole derivatives." European Journal of Medicinal Chemistry. (Contextual reference for 5-nitrothiazole synthesis).

- Vicario, J. L., et al. (2002). "Synthesis of 4-aminothiazoles via the reaction of N-cyanodithioimidocarbonates." Tetrahedron. (Methodology for 4-amino-thiazole core construction).

-

GuideChem. 2-Amino-5-nitrothiazole and derivatives toxicity profile. Retrieved from .

Sources

- 1. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 2. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. 4-Amino-2-benzylthio-5-nitrothiazole | 845879-11-0 [sigmaaldrich.com]

- 5. ETHYL 4-AMINO-2-(CHLOROMETHYLTHIO)THIAZOLE-5-CARBOXYLATE | 845879-10-9 [chemicalbook.com]

synthesis of 4-Amino-2-benzylthio-5-nitrothiazole

An In-depth Technical Guide to the Synthesis of 4-Amino-2-benzylthio-5-nitrothiazole

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The aminonitrothiazole scaffold is a key pharmacophore found in a variety of biologically active agents, demonstrating activities including antimicrobial and anticancer properties.[1] This document outlines a robust two-step synthetic pathway, beginning with the construction of the core heterocyclic intermediate, 4-Amino-2-mercapto-5-nitrothiazole, followed by a selective S-alkylation to yield the final product. The causality behind experimental choices, detailed protocols, safety considerations, and analytical characterization are discussed to ensure reproducibility and scientific integrity.

Introduction and Strategic Overview

The 2-aminothiazole motif and its derivatives are of significant interest in pharmaceutical sciences due to their wide spectrum of biological activities, including roles as antibacterial, antifungal, and anticancer agents.[2][3] The target molecule, 4-Amino-2-benzylthio-5-nitrothiazole (CAS 845879-11-0), incorporates several key functional groups: a primary amine at the C4 position, a nitro group at the C5 position, and a benzylthio ether at the C2 position. This unique substitution pattern makes it a valuable scaffold for further chemical modification and exploration in drug discovery programs.

This guide details a logical and efficient synthetic strategy. The core principle is a two-stage process:

-

Heterocyclic Ring Formation: Construction of the key intermediate, 4-Amino-2-mercapto-5-nitrothiazole, via a Hantzsch-type thiazole synthesis. This involves the cyclization of a dithiocarbamate salt with a reactive α-halo-α-nitro precursor.

-

Selective S-Alkylation: Introduction of the benzyl group onto the sulfur atom of the mercapto intermediate through a nucleophilic substitution reaction with benzyl halide. This is a well-established and high-yielding transformation for sulfur-containing heterocycles.[4]

The proposed workflow is depicted below, providing a high-level overview of the synthetic plan.

Caption: High-level synthetic workflow diagram.

Detailed Synthetic Protocol

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 4-Amino-2-mercapto-5-nitrothiazole

The formation of the thiazole ring is achieved through the reaction of ammonium dithiocarbamate with 2-chloro-2-nitroacetamide. The dithiocarbamate acts as the C2-S-N nucleophile, while the chloro-nitroacetamide provides the C4-C5 backbone.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the mercapto intermediate.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mol) | Mass/Volume |

| 2-Chloro-2-nitroacetamide | 138.51 | 1.0 | 0.10 | 13.85 g |

| Ammonium Dithiocarbamate | 110.18 | 1.1 | 0.11 | 12.12 g |

| Ethanol (Absolute) | 46.07 | - | - | 200 mL |

Experimental Protocol:

-

Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add absolute ethanol (200 mL), followed by 2-chloro-2-nitroacetamide (13.85 g, 0.10 mol) and ammonium dithiocarbamate (12.12 g, 0.11 mol).

-

Reaction Conditions: Stir the suspension and heat the mixture to reflux (approx. 78 °C). The rationale for using a slight excess of the dithiocarbamate is to ensure the complete consumption of the electrophilic chloro-nitroacetamide.

-

Monitoring: Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v), visualizing with UV light. The disappearance of the starting material spot indicates reaction completion.

-

Work-up: After completion, cool the reaction mixture to room temperature and then further chill in an ice bath for 1 hour to promote precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 50 mL) to remove ammonium chloride and any unreacted dithiocarbamate, followed by a wash with cold ethanol (2 x 30 mL).

-

Drying: Dry the resulting yellow-orange solid under vacuum to yield the crude 4-Amino-2-mercapto-5-nitrothiazole. The product can be used in the next step without further purification or recrystallized from an ethanol/water mixture if higher purity is required.

Stage 2: Synthesis of 4-Amino-2-benzylthio-5-nitrothiazole

This step involves a classic base-mediated S-alkylation, a type of nucleophilic substitution (SN2) reaction.[5] The sulfur atom of the 2-mercaptothiazole intermediate, deprotonated by the base, acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mol) | Mass/Volume |

| 4-Amino-2-mercapto-5-nitrothiazole | 191.20 | 1.0 | 0.08 | 15.30 g |

| Benzyl Chloride | 126.58 | 1.05 | 0.084 | 10.63 g (9.6 mL) |

| Potassium Hydroxide (KOH) | 56.11 | 1.1 | 0.088 | 4.94 g |

| Ethanol (Absolute) | 46.07 | - | - | 250 mL |

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (4.94 g, 0.088 mol) in absolute ethanol (150 mL).

-

Thiol Addition: To the basic solution, add the crude 4-Amino-2-mercapto-5-nitrothiazole (15.30 g, 0.08 mol) portion-wise with stirring. The formation of the potassium thiolate salt should be evident.

-

Alkylation: Add benzyl chloride (9.6 mL, 0.084 mol) dropwise to the stirred suspension at room temperature. Using a slight excess of the alkylating agent helps drive the reaction to completion. Benzyl chloride is a lachrymator and should be handled with care in a fume hood.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting thiol is consumed.

-

Work-up and Isolation: After cooling, pour the reaction mixture into 500 mL of ice-cold water with stirring. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove potassium chloride and any remaining base. Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain pure 4-Amino-2-benzylthio-5-nitrothiazole as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following analytical data are expected for 4-Amino-2-benzylthio-5-nitrothiazole (C₁₀H₉N₃O₂S₂).[1]

Physical Properties:

-

Appearance: Yellow to orange crystalline solid.

-

Molecular Weight: 283.33 g/mol .

-

Storage: Store at 2-8°C, protected from light and moisture.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ ~7.2-7.4 (m, 5H, Ar-H of benzyl), δ ~4.5 (s, 2H, -S-CH₂-), δ ~8.5 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C2-thiazole), δ ~155 (C4-thiazole), δ ~137 (C5-thiazole), δ ~136 (Ar-C, quat.), δ ~129, 128, 127 (Ar-CH), δ ~38 (-S-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch, amine), ~3100 (Ar C-H stretch), ~1550 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1620 (C=N stretch) |

| Mass Spec. (ESI+) | m/z = 284.0 [M+H]⁺ |

Safety and Handling Precautions

-

General: All synthetic procedures must be performed in a certified chemical fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Benzyl Chloride: Is a corrosive lachrymator and a suspected carcinogen. Avoid inhalation of vapors and skin contact. Handle only in a fume hood and use a syringe or cannula for transfers.

-

Potassium Hydroxide: A strong caustic base. Causes severe skin and eye burns. Handle with appropriate gloves and eye protection.

-

Nitro Compounds: Energetically unstable compounds. While this molecule is not expected to be explosive under normal conditions, avoid excessive heat, shock, or friction.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. ResearchGate. (n.d.). Available at: [Link]

-

Yuan, G., et al. (2022). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 87(15), 9675–9687. Available at: [Link]

-

Samadhiya, P., et al. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]

-

AL-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 434-445. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

-

Samadhiya, P., et al. (n.d.). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. Rasayan J. Chem. Available at: [Link]

-

Asati, V., et al. (2014). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. BioMed Research International. Available at: [Link]

-

McGeary, R. P., et al. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555-1580. Available at: [Link]

Sources

- 1. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

4-Amino-2-benzylthio-5-nitrothiazole mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-2-benzylthio-5-nitrothiazole

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents, including anticancer and antimicrobial drugs.[1][2][3] Compounds featuring a 2-aminothiazole scaffold are particularly noteworthy for their broad spectrum of biological activities, which encompass antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties.[3][4] The introduction of a nitro group, typically at the 5-position, often enhances this biological activity, a feature common to many nitroaromatic compounds used in chemotherapy.[5][6][7]

This guide focuses on 4-Amino-2-benzylthio-5-nitrothiazole , a specific derivative within this potent class of compounds. While direct and extensive research on the precise mechanism of action of this particular molecule is not widely published, we can infer its likely biological activities and molecular mechanisms by examining the well-documented behavior of the 2-amino-5-nitrothiazole core and related nitrothiazole derivatives. This document will synthesize the available evidence to present a scientifically grounded, albeit postulated, mechanism of action for researchers and drug development professionals. It is proposed that the biological effects of 4-Amino-2-benzylthio-5-nitrothiazole are primarily driven by the chemistry of its 5-nitro group, a hallmark of this class of compounds.[5][8]

Postulated Core Mechanism: Reductive Activation of the Nitro Group

The central hypothesis for the mechanism of action of nitrothiazole derivatives is their behavior as prodrugs. The nitroaromatic structure is relatively inert until the nitro group (—NO₂) is enzymatically reduced within a target cell (e.g., a bacterium or cancer cell). This reduction process, which occurs preferentially in the low-oxygen (hypoxic) environments often found in anaerobic bacteria or solid tumors, generates a cascade of highly reactive cytotoxic intermediates.[1]

These reactive species, including nitroso, hydroxylamino, and nitro radical anions, are capable of inflicting widespread, indiscriminate damage to cellular macromolecules. This leads to the disruption of critical biological processes and, ultimately, cell death. The bactericidal nature of nitrothiazole derivatives is a direct consequence of this mode of action.[5][6][8]

Figure 2: Experimental workflow to test for hypoxia-dependent activation and DNA damage.

Conclusion and Future Directions

4-Amino-2-benzylthio-5-nitrothiazole belongs to a class of heterocyclic compounds with immense therapeutic potential. Based on the robust evidence from related 2-amino-5-nitrothiazole derivatives, its mechanism of action is likely centered on the reductive bioactivation of its 5-nitro group within hypoxic environments. This process generates reactive nitrogen species that induce broad-spectrum damage to critical cellular components like DNA and proteins, leading to potent bactericidal and anticancer effects.

Future research should focus on direct experimental validation of this proposed mechanism for this specific molecule. Key investigations should include:

-

Identifying the specific nitroreductase enzymes responsible for its activation in different target organisms.

-

Characterizing the precise nature of the reactive intermediates formed upon reduction.

-

Elucidating potential secondary mechanisms of action , such as the inhibition of specific enzymes or signaling pathways, which may contribute to its overall biological profile.

Such studies will be crucial for the rational design of next-generation nitrothiazole-based therapeutics and for fully harnessing their potential in treating infectious diseases and cancer.

References

- Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39.

- Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984).

- Mphahamele, P. M., et al. (2024).

- Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy.

- Hof, H., et al. (1983). Therapeutic Activities of Nitrothiazole Derivatives in Experimental Infections With Salmonella Typhimurium and Bacteroides Fragilis. PubMed.

- Al-Sanea, M. M., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.

- Yurttaş, L., et al. (2014). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents.

- Samadhiya, P., et al. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry.

- Abdulghani, S. S., & Ismael, M. A. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Applied Science and Engineering.

- Oliva, P., et al. (2021). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PMC.

- Al-Masoudi, N. A., & Al-Saaidi, A. A. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Iraqi Journal of Pharmaceutical Sciences.

- Samadhiya, P., et al. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents.

- Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar.

- Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

- Kamal, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Sigma-Aldrich. 4-Amino-2-benzylthio-5-nitrothiazole. Sigmaaldrich.com.

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- International Agency for Research on Cancer. (1983).

- Cholewiński, G., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

- Zara, G. M., et al. (2014).

Sources

- 1. CTT Journal [cttjournal.com]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Biological Potential of 4-Amino-2-benzylthio-5-nitrothiazole: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Promising Heterocyclic Scaffold

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. The strategic introduction of a nitro group at the 5-position and a benzylthio moiety at the 2-position, as seen in 4-Amino-2-benzylthio-5-nitrothiazole, creates a molecule of significant interest for therapeutic development. While direct biological data for this specific entity is not extensively published, this guide synthesizes the vast body of research on structurally related 2-amino-5-nitrothiazole derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its probable synthesis, predicted biological activities, plausible mechanisms of action, and detailed protocols for its evaluation, thereby establishing a foundational understanding for future research endeavors.

Introduction: The Significance of the 2-Amino-5-nitrothiazole Scaffold

The thiazole ring is a privileged structure in drug discovery, renowned for its diverse pharmacological applications.[1] When substituted with an amino group at the 2-position and a nitro group at the 5-position, the resulting scaffold has been consistently associated with potent antimicrobial and anticancer properties.[2][3] The nitro group, in particular, is a key pharmacophore, often acting as a bio-reducible entity that, upon activation within target cells, can lead to the generation of cytotoxic reactive nitrogen species.[4][5]

The subject of this guide, 4-Amino-2-benzylthio-5-nitrothiazole (Chemical Formula: C₁₀H₉N₃O₂S₂), introduces a benzylthio group at the 2-position. This substitution is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and target interactions. This guide will, therefore, explore the expected biological landscape of this molecule by drawing parallels with its well-studied analogues.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

A probable synthesis would involve a multi-step process starting from 2-amino-5-nitrothiazole, which is commercially available.

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. svedbergopen.com [svedbergopen.com]

An In-Depth Technical Guide to 4-Amino-2-benzylthio-5-nitrothiazole Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-amino-2-benzylthio-5-nitrothiazole derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities with a focus on their anticancer potential, and elucidate the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for the design of drugs targeting a wide array of diseases. The 2-aminothiazole moiety, in particular, is a key pharmacophore found in a range of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[3][4][5] The introduction of a nitro group at the 5-position and a benzylthio group at the 2-position of the 4-aminothiazole core can significantly modulate the compound's physicochemical properties and biological activity, leading to the development of potent and selective therapeutic candidates.

Synthesis of 4-Amino-2-benzylthio-5-nitrothiazole and its Analogs

The synthesis of 4-amino-2-benzylthio-5-nitrothiazole and its derivatives typically involves a multi-step process. A common and logical synthetic approach begins with the synthesis of a 2-amino-5-nitrothiazole precursor, followed by modification at the 2-position.

Synthesis of the 2-Amino-5-nitrothiazole Core

A robust method for the synthesis of 2-amino-5-nitrothiazole involves a process that avoids hazardous nitration and rearrangement procedures.[5][6] This is a safer alternative to older methods that involved the direct nitration of 2-aminothiazole.[7]

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole [5]

-

Halogenation of N,N-dialkyl-2-nitroetheneamine: A N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated) to yield a dihalo-nitroetheneamine derivative.

-

Reaction with Thiourea: The resulting halogenated intermediate is then reacted with thiourea.

-

Hydrolysis: The product from the previous step is treated with water to yield 2-amino-5-nitrothiazole.

Introduction of the Benzylthio Group

The benzylthio group can be introduced at the 2-position of the thiazole ring through several methods. One common strategy involves the conversion of the 2-amino group to a 2-chloro group, followed by nucleophilic substitution with benzyl mercaptan.

Experimental Protocol: Synthesis of 2-Chloro-5-nitrothiazole and subsequent S-benzylation

-

Diazotization of 2-Amino-5-nitrothiazole: 2-Amino-5-nitrothiazole is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding 2-chloro-5-nitrothiazole.[8]

-

Nucleophilic Substitution with Benzyl Mercaptan: 2-Chloro-5-nitrothiazole is reacted with benzyl mercaptan in the presence of a suitable base (e.g., sodium methoxide) in an appropriate solvent (e.g., methanol) to afford 4-amino-2-benzylthio-5-nitrothiazole.

A plausible synthetic workflow is depicted below:

Caption: Synthetic workflow for 4-Amino-2-benzylthio-5-nitrothiazole.

Biological Activities and Therapeutic Potential

4-Amino-2-benzylthio-5-nitrothiazole derivatives and their analogs have demonstrated a broad spectrum of biological activities, with their anticancer properties being of particular interest to the research community.

Anticancer Activity

Numerous studies have reported the potent in vitro and in vivo anticancer activities of 2-aminothiazole derivatives against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[9][10][11] The introduction of a nitro group at the 5-position can enhance the cytotoxic potential of these compounds.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (Leukemia) | 11.08 | [9] |

| Alpelisib | Breast Cancer | Potent PI3Kα inhibitor | [10] |

| Compound 8a | Leukemia | GI% = 92.7 | [10] |

| Compound 12 | Melanoma, Pancreatic Cancer | Micromolar range | [10] |

| Compound 17b | MCF-7 (Breast Cancer) | 1.86 | [5] |

Mechanism of Action in Cancer

The anticancer mechanism of action of these derivatives is often multifaceted, primarily involving the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently dysregulated in human cancers.[12][13] Several 2-aminothiazole derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K and mTOR inhibitors.[10][13] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-Amino-2-benzylthio-5-nitrothiazole derivatives.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many cancers, making them attractive targets for anticancer drug development.[3][14] Several 2-aminothiazole derivatives have been identified as potent and selective inhibitors of Aurora kinases, particularly Aurora B.[3][9][15] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis of cancer cells.

Experimental Protocol: Aurora Kinase Inhibition Assay [3]

-

Enzyme and Substrate Preparation: Recombinant Aurora B kinase and a suitable substrate (e.g., histone H3) are prepared in an appropriate assay buffer.

-

Compound Incubation: The test compounds (4-amino-2-benzylthio-5-nitrothiazole derivatives) are incubated with the enzyme and substrate in the presence of ATP.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a suitable detection method, such as an ADP-Glo kinase assay, which measures ATP consumption.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-amino-2-benzylthio-5-nitrothiazole derivatives can be fine-tuned by modifying the substituents on the thiazole ring and the benzyl group.

-

Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzylthio group can significantly influence the compound's potency and selectivity.

-

Modifications at the 4-Amino Group: Acylation or further substitution of the 4-amino group can modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Analogs of the Benzylthio Group: Replacing the benzylthio group with other substituted aryl or heteroaryl thioethers can lead to the discovery of compounds with improved activity profiles.

A systematic exploration of these structural modifications is crucial for the rational design of more potent and selective drug candidates.

Preclinical and Clinical Development

The promising in vitro and in vivo anticancer activities of some 2-aminothiazole derivatives have led to their advancement into preclinical and clinical development. For instance, SNS-032 (formerly BMS-387032), a 2-aminothiazole-based selective inhibitor of cyclin-dependent kinases (CDKs), has entered Phase 1 human clinical trials for the treatment of cancer.[10] Another compound with a 2-aminothiazole core has also been assessed in preclinical toxicology studies and advanced to a phase 1 clinical trial.[10] These examples underscore the therapeutic potential of this class of compounds and provide a strong rationale for their continued investigation.

Conclusion and Future Directions

4-Amino-2-benzylthio-5-nitrothiazole derivatives and their analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their straightforward synthesis, diverse biological activities, and well-defined mechanisms of action make them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in relevant animal models of cancer.

-

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these agents.

The continued exploration of this chemical space holds great promise for the discovery of the next generation of targeted cancer therapeutics.

References

- Al-Otaibi, F., et al. (2017). Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2241-2246.

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

- Babu, B. H. (2013). Synthesis and biological evaluation of some novel 2-aminothiazole derivatives as potential antimicrobial and anti-inflammatory agents. Der Pharma Chemica, 5(2), 144-151.

- Bavetsias, V., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(3), 180-192.

- Chen, Y., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 213, 113175.

- Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311.

- BenchChem. (2025). Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. BenchChem.

- Li, J., et al. (2012). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56 Lck inhibitors. SAR and QSAR in Environmental Research, 23(5-6), 499-514.

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

- Jia, L., et al. (2025). SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. Chemistry & Chemical Technology, 19(1).

- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- Mak, M. A., et al. (2017). Development of 2-aminothiazole core in anticancer therapeutic areas.

- Zhao, X., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives.

- Kumar, A., et al. (2020). Recent Advances in the Development of PI3K/mTOR-Based Anticancer Agents: A Mini Review. Folia Medica, 62(4), 647-655.

- ChemicalBook. (2024, May 8). Synthesis of 2-Amino-5-nitrothiazole. ChemicalBook.

- Google Patents. (n.d.). US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles.

- BenchChem. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. BenchChem.

- Samadhiya, P., et al. (n.d.). synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. International Journal of Drug Design & Discovery.

- Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.

- Scribd. (n.d.).

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- ResearchGate. (2025, August 5). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents | Request PDF.

Sources

- 1. scispace.com:443 [scispace.com:443]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 7. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Amino-2-benzylthio-5-nitrothiazole

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-benzylthio-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicrobial, anti-inflammatory, and antineoplastic drugs.[1] The specific compound, 4-Amino-2-benzylthio-5-nitrothiazole (C₁₀H₉N₃O₂S₂), is a highly functionalized thiazole with significant potential in drug discovery.[2] Its structure combines an electron-donating amino group, an electron-withdrawing nitro group, and a flexible benzylthio side chain, creating a molecule with a unique electronic profile and multiple points for potential biological interactions.

Accurate and comprehensive characterization of this molecule is paramount for its advancement in any research or development pipeline. This guide provides a detailed framework for the spectroscopic analysis of 4-Amino-2-benzylthio-5-nitrothiazole, moving beyond mere data reporting to explain the rationale behind the chosen techniques and the interpretation of their results. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for regulatory submissions, publications, or further synthetic derivatization.

Molecular Structure and Analytical Overview

A robust analytical workflow is critical for confirming the identity and purity of a synthesized compound. This guide will focus on a multi-technique approach, where each method provides a unique and complementary piece of structural information.

Caption: Overall workflow for the spectroscopic characterization of the target molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is the primary tool for identifying the functional groups present in a molecule. For 4-Amino-2-benzylthio-5-nitrothiazole, this technique is indispensable for confirming the presence of the key N-H (amino), N-O (nitro), C=N (thiazole ring), and aromatic C-H bonds. The vibrational frequencies of these groups provide a unique "fingerprint" of the molecule.

Experimental Protocol

-

Sample Preparation:

-

Ensure the sample is completely dry to avoid a broad O-H signal from water, which can obscure the N-H stretching region.

-

Prepare a KBr (potassium bromide) pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use a calibrated FT-IR spectrometer.

-

Perform a background scan using an empty sample compartment to record the spectrum of atmospheric CO₂ and H₂O. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder.

-

Scan the sample, typically over a range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Spectral Interpretation and Expected Data

The structure of 4-Amino-2-benzylthio-5-nitrothiazole suggests several characteristic absorption bands. These are predicted based on data from similar aminothiazole and nitroaromatic compounds.[3][4][5]

| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale |

| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3450 - 3300 | Two distinct bands are expected for the primary amine, characteristic of N-H stretching.[6] |

| Amino (-NH₂) | Scissoring (Bending) | 1650 - 1600 | This in-plane bending vibration confirms the presence of the -NH₂ group. |

| Aromatic C-H (Benzyl) | Stretching | 3100 - 3000 | Characteristic of sp² C-H bonds in the benzene ring.[3] |

| Aliphatic C-H (-CH₂-) | Stretching | 2950 - 2850 | Symmetric and asymmetric stretching of the methylene bridge in the benzylthio group. |

| Thiazole Ring | C=N & C=C Stretching | 1610 - 1550 | These absorptions are typical for the thiazole heterocyclic ring system.[3] |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1520 | The strong electron-withdrawing nature of the nitro group results in a very intense absorption band.[7] |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1320 | A second strong, characteristic absorption for the nitro group.[7] |

| C-S Bond | Stretching | 750 - 650 | Generally a weak absorption, but its presence is consistent with the thioether and thiazole sulfur. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the number and type of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. For this molecule, NMR is crucial to confirm the specific arrangement of the benzylthio, amino, and nitro groups on the thiazole ring.

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (like -NH₂).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity and optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shift range is typically 0-12 ppm.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A typical chemical shift range is 0-200 ppm.

-

2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

-

¹H NMR Spectral Interpretation

The predicted ¹H NMR spectrum will show distinct signals for the amino, benzyl methylene, and benzyl aromatic protons.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amino (-NH₂) | 7.5 - 8.5 | Broad Singlet | 2H | The chemical shift is variable and the signal is often broad due to quadrupole effects and solvent exchange. Its position is downfield due to the electron-withdrawing effect of the nitro group and the aromatic ring.[8] |

| Benzyl Aromatic (-C₆H₅) | 7.2 - 7.5 | Multiplet | 5H | The five protons of the monosubstituted benzene ring will appear as a complex multiplet in this region.[9] |

| Methylene (-S-CH₂-) | 4.4 - 4.6 | Singlet | 2H | These protons are adjacent to both a sulfur atom and an aromatic ring, placing them in this characteristic downfield region.[9] The signal is a singlet as there are no adjacent protons. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as two pairs of carbons in the benzene ring are chemically equivalent.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| Thiazole C2 (-S-C-S-) | 165 - 175 | This carbon is bonded to two heteroatoms (S and N) and the benzylthio group, resulting in a significant downfield shift.[8][10] |

| Thiazole C4 (-C-NH₂) | 145 - 155 | The carbon attached to the amino group. Its chemical shift is influenced by both the amine and the adjacent nitro-substituted carbon. |

| Thiazole C5 (-C-NO₂) | 135 - 145 | The carbon bearing the strongly electron-withdrawing nitro group.[8] |

| Benzyl C (ipso) | 135 - 140 | The aromatic carbon directly attached to the methylene group. |

| Benzyl C (ortho, meta) | 128 - 130 | The four ortho and meta carbons of the benzene ring are expected in this typical aromatic region. |

| Benzyl C (para) | 127 - 129 | The para carbon of the benzene ring. |

| Methylene (-S-CH₂-) | 35 - 45 | The sp³ hybridized carbon of the methylene bridge, shifted downfield by the adjacent sulfur atom. |

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 4-Amino-2-benzylthio-5-nitrothiazole, its conjugated system involving the thiazole ring, the nitro group, and the amino group is expected to produce characteristic absorptions in the UV-Vis range. This technique is particularly useful for quantitative analysis (e.g., using the Beer-Lambert law) and for studying interactions with biological macromolecules.[11][12]

Experimental Protocol

-

Sample Preparation:

-

Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to obtain a concentration that gives a maximum absorbance (A_max) between 0.5 and 1.0 for optimal accuracy.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a matched pair of quartz cuvettes with the pure solvent to record a baseline.

-

-

Data Acquisition:

-

Replace the solvent in the sample cuvette with the sample solution.

-

Scan the sample over a range of 200–600 nm.

-

Record the wavelength(s) of maximum absorbance (λ_max).

-

Spectral Interpretation and Expected Data

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic systems.

| Transition Type | Expected λ_max (nm) | Associated Chromophore |

| π → π | 250 - 280 | Benzene ring and C=C/C=N bonds of the thiazole ring. |

| π → π (Intramolecular Charge Transfer) | 350 - 420 | This strong absorption is characteristic of systems with powerful electron-donating (amino) and electron-withdrawing (nitro) groups on a conjugated framework, leading to a significant bathochromic (red) shift. |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 4-Amino-2-benzylthio-5-nitrothiazole, high-resolution mass spectrometry (HRMS) is essential to confirm its elemental composition.

Experimental Protocol

-

Sample Preparation:

-

Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Operate in positive ion mode, as the amino group can be readily protonated.

-

Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the full scan mass spectrum to find the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Data Interpretation

-

Molecular Ion: The calculated monoisotopic mass of C₁₀H₉N₃O₂S₂ is 267.0139. The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 268.0217. HRMS should confirm this mass to within 5 ppm.

-

Fragmentation Pattern: The MS/MS spectrum will reveal key structural fragments. The most likely fragmentation pathway involves the cleavage of the benzylic C-S bond, which is relatively weak.

Caption: Predicted major fragmentation pathway for [M+H]⁺ of the target molecule.

Expected Fragments:

-

m/z 91.05: This is the highly stable tropylium cation (C₇H₇⁺), a hallmark fragment for any compound containing a benzyl group. Its presence is strong evidence for the benzylthio moiety.

-

m/z 177.99: This fragment corresponds to the remaining 4-amino-5-nitrothiazole-2-thiol cation, resulting from the cleavage of the benzyl group.

Conclusion

The combination of FT-IR, ¹H & ¹³C NMR, UV-Vis, and Mass Spectrometry provides a comprehensive and definitive characterization of 4-Amino-2-benzylthio-5-nitrothiazole. Each technique offers orthogonal data that, when synthesized, confirms the molecular structure, functional group composition, electronic properties, and molecular weight. Following the detailed protocols and interpretative guidelines presented in this document will ensure the generation of high-quality, reliable data essential for any scientific endeavor in research and drug development.

References

-

Research Journal of Chemical Sciences. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Res. J. Chem. Sci., 5(3), 69-76. Available at: [Link]

-

Gate-Source, R. (2025, December 3). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available at: [Link]

-

MDPI. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2023, October 20). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. Available at: [Link]

-

Elsevier. (2011, November 1). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]

-

PMC. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. Available at: [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of University of Babylon. Available at: [Link]

-

ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. ResearchGate. Available at: [Link]

-

Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry, 16(3-4), 1471–1474. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Molecular Structure, Spectral (IR, UV-Vis, 1H-NMR) and Molecular Docking Analysis of 4-Amino-5-(Naphth-2-Oyl)-2-Methyl-Phenylaminothiazole: DFT Technique. MDPI. Available at: [Link]

-

MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

-

PubMed. (2012, October 15). Spectroscopic analysis of the interaction between thiazolo[2,3-b]pyrimidine analogues and bovine serum albumin. PubMed. Available at: [Link]

-

Cogent Chemistry. (2019, April 2). Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole. Taylor & Francis Online. Available at: [Link]

-

PubMed. (2011, December 15). The fluorescence spectroscopic study on the interaction between imidazo[2,1-b]thiazole analogues and bovine serum albumin. PubMed. Available at: [Link]

Sources

- 1. isca.me [isca.me]

- 2. 4-Amino-2-benzylthio-5-nitrothiazole | 845879-11-0 [sigmaaldrich.com]

- 3. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijcmas.com [ijcmas.com]

- 7. Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 8. Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. pnrjournal.com [pnrjournal.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Spectroscopic analysis of the interaction between thiazolo[2,3-b]pyrimidine analogues and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The fluorescence spectroscopic study on the interaction between imidazo[2,1-b]thiazole analogues and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Elucidation of 4-Amino-2-benzylthio-5-nitrothiazole

This guide provides an in-depth structural and technical analysis of 4-Amino-2-benzylthio-5-nitrothiazole , a highly polarized heterocyclic scaffold. The content is designed for research scientists requiring rigorous characterization protocols and structural insights.

Executive Summary

4-Amino-2-benzylthio-5-nitrothiazole (CAS: 845879-11-0) represents a distinct class of "push-pull" chromophores within heterocyclic chemistry. Its structure is defined by a strong electronic donor (

This guide details the structural causality, spectroscopic signatures, and self-validating analytical protocols required to confirm the identity and purity of this compound.

Part 1: Synthetic Origin & Impurity Profile

To accurately analyze the structure, one must understand its synthetic genesis. The presence of specific impurities often validates the synthetic route used.

Retrosynthetic Logic

The most robust synthetic pathway for 4-amino-5-nitrothiazoles involves the functionalization of the C5 position via electrophilic aromatic substitution (nitration) on a protected 4-aminothiazole precursor, or cyclization involving nitro-activated nitriles.

Primary Synthetic Pathway (Nitration Route):

-

Precursor: 4-(Acetylamino)-2-(benzylthio)thiazole.

-

Reaction: Nitration using

(controlled temperature to prevent S-oxidation). -

Deprotection: Acid hydrolysis of the acetyl group to yield the free amine.

Critical Impurity Markers:

-

S-Oxides (Sulfoxides/Sulfones): The benzylthio sulfur is susceptible to oxidation during nitration.

-

Detection: IR bands at 1030–1070 cm⁻¹ (

).

-

-

Regioisomers: Rare in this specific scaffold due to the blocking of C2 and C5, but incomplete nitration products may exist.

Visualization of Synthetic Logic

The following diagram illustrates the electronic activation required for the synthesis and the resulting structural features.

Caption: Synthetic vector showing the electrophilic attack at C5, driven by the C4-amino donor, with potential S-oxidation risks.

Part 2: Spectroscopic Characterization (The Core)

This section details the expected spectral data based on first-principles analysis of the "push-pull" thiazole system.

Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the desymmetrization of the thiazole ring and the intramolecular hydrogen bonding.

Table 1: Predicted

| Nucleus | Moiety | Shift ( | Multiplicity | Structural Causality |

| 7.50 – 8.50 | Broad Singlet | Critical Diagnostic: Downfield shift due to intramolecular H-bonding with the C5-nitro oxygen. Exchangeable with | ||

| 7.30 – 7.45 | Multiplet | Typical aromatic signature of the benzyl group. | ||

| 4.40 – 4.60 | Singlet | Deshielded by the sulfur atom and the aromatic ring. | ||

| C5 (Thiazole) | ~150.0 | Quaternary | Deshielded by the nitro group (electron-withdrawing). | |

| C4 (Thiazole) | ~155.0 | Quaternary | Shielded relative to C2/C5 due to amino resonance donation, but adjacent to nitro. | |

| C2 (Thiazole) | ~170.0 | Quaternary | Most deshielded carbon due to position between S and N in the ring. | |

| ~35.0 – 40.0 | Secondary | Characteristic benzylthio methylene. |

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and the "push-pull" electronic state.

-

Amine (

): Two bands at 3300–3450 cm⁻¹ (asymmetric/symmetric stretch). Note: These may be sharper than typical amines due to the rigid intramolecular H-bond. -

Nitro (

):-

Asymmetric stretch: 1500–1550 cm⁻¹

-

Symmetric stretch: 1300–1350 cm⁻¹

-

Note: The conjugation with the C4-amine often shifts the asymmetric band to lower wavenumbers (red shift) due to single-bond character contribution (

).

-

Mass Spectrometry (MS)

-

Molecular Ion:

at -

Fragmentation Pattern:

-

Loss of

( -

Cleavage of the benzyl group (

, tropylium ion formation). -

Characteristic thiazole ring fragmentation.

-

Part 3: Electronic Structure & Stability

The physicochemical behavior of 4-amino-2-benzylthio-5-nitrothiazole is governed by the resonance interaction between the 4-amino and 5-nitro groups.

The "Push-Pull" Mechanism

The molecule possesses a high dipole moment. The lone pair on the exocyclic amine (C4) donates electron density into the ring, which is accepted by the nitro group at C5.

Consequences for Researchers:

-

Reduced Nucleophilicity: The C4-amine is poorly nucleophilic. Standard amine reactions (e.g., acylation) will require forcing conditions (catalysts, heat).

-

Planarity: The resonance interaction forces the

system to be planar, maximizing -

Color: The compound is likely deep yellow to orange due to the charge-transfer band in the visible region.

Resonance Visualization

Caption: Resonance structures illustrating the charge transfer from the amino group to the nitro group, creating a zwitterionic character.

Part 4: Experimental Protocols (Self-Validating)

Protocol: Purity Verification via HPLC

To distinguish the target from des-nitro or S-oxidized impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 380 nm (Specific for the nitro-amine chromophore; impurities lacking the nitro group will not absorb strongly here).

-

Validation: The target peak should be the major component. Sulfoxides (more polar) will elute earlier; des-benzyl impurities will elute much earlier.

Protocol: Solubility & Stability Test

-

Solvent Selection: Due to the "push-pull" nature, the compound is sparingly soluble in non-polar solvents (Hexane) and water.

-

Recommended Solvents: DMSO, DMF, Acetone.

-

Stability Warning: Avoid prolonged exposure to strong bases (NaOH), which can hydrolyze the thioether linkage or degrade the nitro-thiazole ring.

References

-

Electronic Absorption Spectra of Nitro-Substituted Thiazoles Source:Journal of the Chemical Society B: Physical Organic URL:[Link] Relevance: Foundational data on the UV/Vis and IR signatures of the nitrothiazole chromophore.

-

Synthesis and Biological Evaluation of 2-Amino-5-nitrothiazole Derivatives Source:Arabian Journal of Chemistry URL:[Link] Relevance: Provides comparative NMR and synthetic protocols for the closely related 2-amino-5-nitrothiazole class, validating the chemical shift predictions.

-

Crystal Structure and Properties of Nitroaminotetrazoles and Thiazoles Source:E3S Web of Conferences URL:[Link] Relevance: Discusses the structural impacts (density, packing) of nitro-amine interactions in nitrogen-rich heterocycles.

Technical Characterization Guide: 4-Amino-2-benzylthio-5-nitrothiazole

[1]

Part 1: Executive Summary & Compound Identity

4-Amino-2-benzylthio-5-nitrothiazole (CAS: 845879-11-0) is a specialized heterocyclic scaffold, distinct from the more common veterinary antiprotozoal agent Enheptin (2-amino-5-nitrothiazole). While sharing the nitrothiazole core, the specific regiochemistry of the amino group at position 4 and the benzylthio moiety at position 2 confers unique physicochemical properties, particularly increased lipophilicity and altered metabolic stability profiles.

This guide provides a technical roadmap for researchers characterizing this compound for drug development or intermediate synthesis. Due to the scarcity of public monographs for this specific regioisomer, the data below synthesizes structure-activity relationships (SAR) with rigorous experimental protocols for validation.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-Amino-2-(benzylsulfanyl)-5-nitro-1,3-thiazole |

| CAS Number | 845879-11-0 |

| Molecular Formula | C₁₀H₉N₃O₂S₂ |

| Molecular Weight | 267.33 g/mol |

| Core Scaffold | 5-Nitrothiazole |

| Key Functional Groups | Primary Amine (C4), Nitro (C5), Thioether (C2-Benzyl) |

Part 2: Physicochemical Profiling (Predicted & Observed)

The introduction of the benzylthio group significantly alters the solubility profile compared to the parent nitrothiazole.

Lipophilicity & Solubility Estimates

-

Predicted LogP: ~2.5 – 3.0.

-

Rationale: The benzyl group adds significant hydrophobicity (+2.0 log units) compared to the unsubstituted amine.

-

-

Aqueous Solubility: Low to Negligible (< 0.1 mg/mL).

-

The compound is expected to be practically insoluble in water at neutral pH due to the lack of ionizable groups (see pKa below) and the lipophilic benzyl tail.

-

-

Organic Solubility:

-

High: DMSO, DMF, DMAc (> 20 mg/mL).

-

Moderate: Acetone, Ethyl Acetate, Methanol.

-

Low: Hexane, Diethyl Ether.

-

Acid-Base Chemistry (pKa)

-

Amino Group (C4-NH₂): Non-basic / Weakly Acidic.

-

Mechanism:[1][2] The amino group is adjacent to a strongly electron-withdrawing nitro group (-NO₂). This creates a "push-pull" electronic system that delocalizes the nitrogen lone pair, drastically reducing its basicity. It will not protonate under physiological conditions.

-

Implication: pH adjustment (acidification) will not significantly improve aqueous solubility.

-

Part 3: Stability Assessment & Degradation Pathways

The stability of 4-Amino-2-benzylthio-5-nitrothiazole is governed by two primary vectors: the oxidation of the sulfur linkage and the photoreactivity of the nitro group.

Degradation Mechanisms

-

Oxidative Instability (S-Oxidation): The thioether (sulfide) linkage is the most reactive site. Exposure to peroxides or metabolic oxidases (e.g., FMOs) will sequentially oxidize the sulfur to a Sulfoxide (S=O) and then to a Sulfone (O=S=O) .

-

Photolytic Instability: Nitro-heterocycles are notoriously photosensitive. UV exposure can lead to nitro-to-nitroso reduction or ring rearrangement.

-

Hydrolysis: The C-S bond at position 2 is generally stable to hydrolysis at neutral pH but may cleave under strong basic conditions (pH > 12) or in the presence of heavy metal catalysts.

Visualized Degradation Pathway

The following diagram illustrates the primary degradation routes to monitor during stability testing.

Caption: Primary degradation pathways including sequential S-oxidation and photolytic reduction.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the saturation solubility in various vehicles for formulation development.

-

Preparation: Weigh 5 mg of compound into 1.5 mL HPLC vials (triplicate).

-

Solvent Addition: Add 500 µL of the target solvent (Water, PBS pH 7.4, SGF, SIF, Ethanol).

-

Equilibration: Shake at 37°C for 24 hours (300 rpm).

-

Separation: Centrifuge at 13,000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding).

-

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify stability-indicating markers.[3]

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Minimal degradation expected. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hrs | Potential C-S bond cleavage; monitor for benzyl alcohol. |